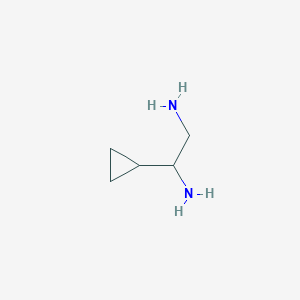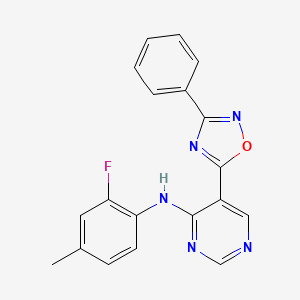![molecular formula C7H4F3N3 B2785794 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine CAS No. 340809-52-1](/img/structure/B2785794.png)
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-C]pyridine core
Mecanismo De Acción
Mode of Action
It is known that the compound’s unique physicochemical properties, attributed to the presence of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Biochemical Pathways
It is suggested that the compound may interact with various biochemical pathways due to its structural motif, which is commonly found in active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The unique physicochemical properties of the compound, particularly the presence of the fluorine atom and the pyridine moiety, may influence its bioavailability .
Result of Action
It is known that the compound and its derivatives have been used in the protection of crops from pests, suggesting it may have significant biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It is also noted to be air sensitive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine typically involves the introduction of a trifluoromethyl group into the pyrazolo[4,3-C]pyridine framework. One common method is the reaction of pyrazolo[4,3-C]pyridine with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce the corresponding alcohols .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylpyrazole: Features a trifluoromethyl group attached to a pyrazole ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Uniqueness
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyrazole and pyridine rings with the electron-withdrawing effects of the trifluoromethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5-4(2-11-6)3-12-13-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCNVZDKFUHJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2785711.png)
![1-(2-chlorophenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea](/img/structure/B2785712.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B2785714.png)
![N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2785715.png)
![ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2785717.png)
![(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2785720.png)
![2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2785725.png)


![N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2785728.png)


![1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B2785733.png)
![2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2785734.png)
